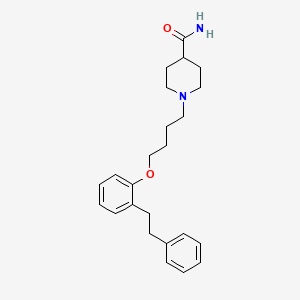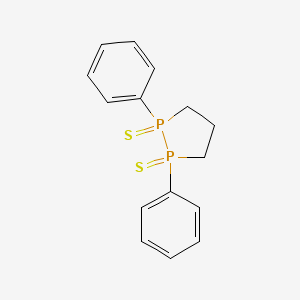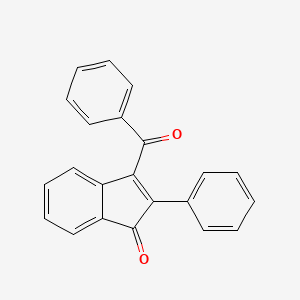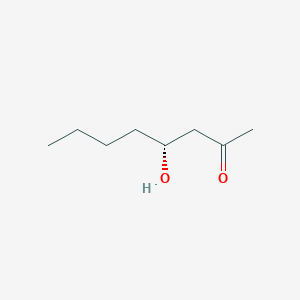
1,1'-Sulfanediylbis(1H-benzimidazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Sulfanediylbis(1H-benzimidazole): is a compound that features two benzimidazole rings connected by a sulfur atom. Benzimidazole derivatives are known for their diverse biological and clinical applications, including antiviral, anticancer, and antimicrobial activities . The unique structure of 1,1’-Sulfanediylbis(1H-benzimidazole) allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry and other scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’-Sulfanediylbis(1H-benzimidazole) can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with sulfur-containing reagents under specific conditions. For example, the reaction of o-phenylenediamine with sulfur monochloride (S2Cl2) in the presence of a base can yield the desired compound . Another method involves the use of thiourea as a sulfur source, reacting with o-phenylenediamine in an acidic medium .
Industrial Production Methods: Industrial production of 1,1’-Sulfanediylbis(1H-benzimidazole) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Sulfanediylbis(1H-benzimidazole) undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides, thiols.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
1,1’-Sulfanediylbis(1H-benzimidazole) has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,1’-Sulfanediylbis(1H-benzimidazole) involves its interaction with specific molecular targets. The benzimidazole rings can bind to enzymes and proteins, inhibiting their activity. For example, benzimidazole derivatives are known to bind to tubulin, preventing its polymerization and disrupting cell division . The sulfur atom in the compound can also interact with metal ions, enhancing its binding affinity to biological targets .
Comparación Con Compuestos Similares
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Mercaptobenzimidazole: Contains a thiol group, making it more reactive in certain chemical reactions.
4,6-Dichloro-2-mercaptobenzimidazole: A halogenated derivative with enhanced antimicrobial properties.
Uniqueness: 1,1’-Sulfanediylbis(1H-benzimidazole) is unique due to the presence of the sulfur bridge connecting two benzimidazole rings. This structural feature imparts distinct chemical and biological properties, such as increased stability and enhanced binding affinity to certain molecular targets .
Propiedades
Número CAS |
65952-73-0 |
|---|---|
Fórmula molecular |
C14H10N4S |
Peso molecular |
266.32 g/mol |
Nombre IUPAC |
1-(benzimidazol-1-ylsulfanyl)benzimidazole |
InChI |
InChI=1S/C14H10N4S/c1-3-7-13-11(5-1)15-9-17(13)19-18-10-16-12-6-2-4-8-14(12)18/h1-10H |
Clave InChI |
XSJGCCZBIPAMPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=CN2SN3C=NC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)





![3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14475675.png)
